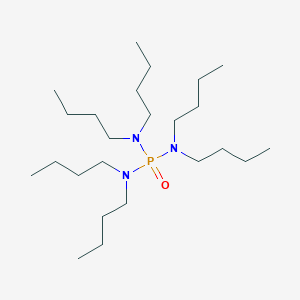
N,N,N',N',N'',N''-Hexabutylphosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is a chemical compound known for its unique properties and applications in various fields. It is a phosphoramide, which means it is an amide of phosphoric acid. This compound is often used as a reagent in organic synthesis due to its ability to stabilize certain reactive intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is typically synthesized through the reaction of butylamine with phosphorus oxychloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
POCl3+3BuNH2→(BuNH)3PO+3HCl
Industrial Production Methods
In industrial settings, the synthesis of N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide involves similar reaction conditions but on a larger scale. The reaction is typically carried out in a solvent such as dichloromethane or toluene to facilitate the mixing of reactants and the removal of by-products. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon, and are carried out under an inert atmosphere.
Major Products
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoramide derivatives.
Applications De Recherche Scientifique
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to stabilize reactive intermediates and facilitate certain reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein folding due to its ability to interact with biological molecules.
Industry: The compound is used in the production of polymers and as a plasticizer in the manufacturing of plastics.
Mécanisme D'action
The mechanism by which N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide exerts its effects involves its ability to stabilize reactive intermediates. The compound interacts with these intermediates through hydrogen bonding and van der Waals forces, preventing them from undergoing unwanted side reactions. This stabilization allows for more controlled and efficient chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexamethylphosphoramide: Another phosphoramide with similar stabilizing properties but different alkyl groups.
Hexaethylphosphoramide: Similar in structure but with ethyl groups instead of butyl groups.
Uniqueness
N,N,N’,N’,N’‘,N’'-Hexabutylphosphoric triamide is unique due to its butyl groups, which provide different steric and electronic properties compared to other phosphoramides. This uniqueness allows it to stabilize certain intermediates more effectively and makes it suitable for specific applications where other phosphoramides may not be as effective.
Propriétés
Numéro CAS |
22421-85-8 |
|---|---|
Formule moléculaire |
C24H54N3OP |
Poids moléculaire |
431.7 g/mol |
Nom IUPAC |
N-bis(dibutylamino)phosphoryl-N-butylbutan-1-amine |
InChI |
InChI=1S/C24H54N3OP/c1-7-13-19-25(20-14-8-2)29(28,26(21-15-9-3)22-16-10-4)27(23-17-11-5)24-18-12-6/h7-24H2,1-6H3 |
Clé InChI |
CQKIJHDQEAQSSZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)P(=O)(N(CCCC)CCCC)N(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3-[2-methyl-5-(propan-2-yl)phenyl]propanal](/img/structure/B14711855.png)
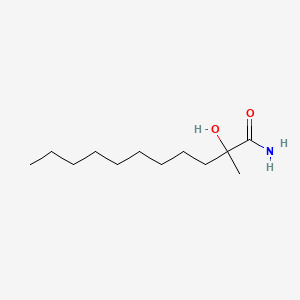
![Methyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14711870.png)

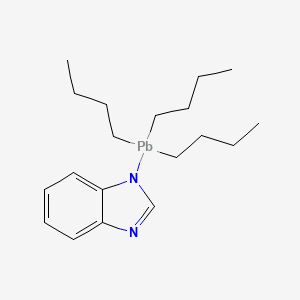
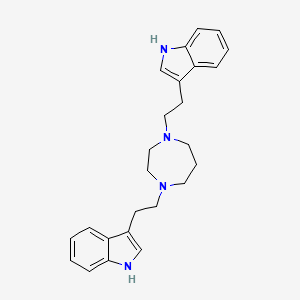

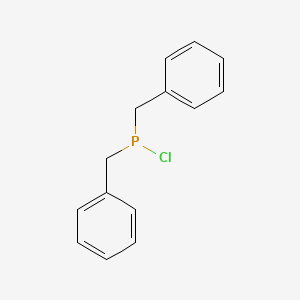


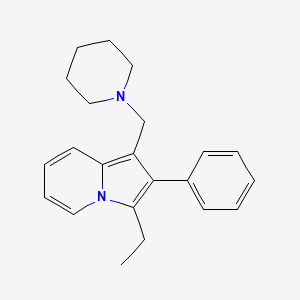
![4-[Bis(2-chloroethyl)amino]benzenethiol](/img/structure/B14711918.png)
![2-Methoxy-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14711922.png)

